molecular formula C9H10BrNO3 B13026307 (3S)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid

(3S)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid

Cat. No.: B13026307
M. Wt: 260.08 g/mol
InChI Key: MSPXYAMOMRDXEZ-ZETCQYMHSA-N
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Description

(3S)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid is a chiral β-amino acid derivative featuring a brominated hydroxyphenyl substituent at the β-carbon of the propanoic acid backbone. Its molecular formula is C₉H₁₀BrNO₃, with a molecular weight of 260.08 g/mol (CAS: 1270109-06-2) . The compound’s stereochemistry (3S configuration) and substituent positioning (5-bromo, 2-hydroxy) are critical to its physicochemical and biological properties.

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

(3S)-3-amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H10BrNO3/c10-5-1-2-8(12)6(3-5)7(11)4-9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1

InChI Key

MSPXYAMOMRDXEZ-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)[C@H](CC(=O)O)N)O

Canonical SMILES

C1=CC(=C(C=C1Br)C(CC(=O)O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid typically involves the bromination of a precursor compound followed by the introduction of the amino and hydroxyl groups. One common method involves the use of bromine and a suitable catalyst to introduce the bromine atom into the phenyl ring. Subsequent reactions introduce the amino and hydroxyl groups under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution of the bromine atom can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(3S)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with target molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

The brominated hydroxyphenyl group distinguishes this compound from analogs with halogen or hydroxyl substitutions at different positions or on alternative aromatic systems. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
(3S)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid C₉H₁₀BrNO₃ 5-bromo, 2-hydroxyphenyl 260.08 Bromine at para position relative to hydroxyl; S-configuration
(S)-3-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride C₉H₁₀Cl₂NO₂ 3-chlorophenyl 240.09 Chloro substituent; hydrochloride salt enhances solubility
(3S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid C₉H₈Cl₂NO₂ 3,4-dichlorophenyl 250.08 Dual chloro groups; increased lipophilicity
(3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid C₉H₁₁NO₃ 3-hydroxyphenyl 181.19 Hydroxyl at meta position; lower molecular weight
(2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid C₉H₁₀FNO₃ 3-fluorophenyl, 2-hydroxy 199.18 Fluorine substituent; additional hydroxyl enhances polarity

Key Observations :

  • Hydroxyl Positioning : The 2-hydroxy group in the target compound may facilitate hydrogen bonding with biological targets, unlike analogs with meta-hydroxyl groups (e.g., ) .
  • Chirality : All listed compounds retain the (S)-configuration at the β-carbon, critical for stereoselective interactions .

Pharmacokinetic and Functional Comparisons

While direct data for the target compound are unavailable, insights can be inferred from related β-amino acids:

  • Toxicity : BMAA’s neurotoxicity at high doses (>100 mg/kg) highlights the need for dose optimization in brominated analogs to avoid off-target effects .

Biological Activity

(3S)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid, also known as a brominated aromatic amino acid, exhibits a range of biological activities due to its unique structural features. This compound contains both hydroxy and amino groups, along with a bromine atom, which contribute to its reactivity and potential therapeutic applications.

Structural Characteristics

The chemical formula for (3S)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid is C9H10BrNO3\text{C}_9\text{H}_{10}\text{Br}\text{N}\text{O}_3. The presence of functional groups such as the hydroxyl group (-OH) and amino group (-NH2) enhances its biological activity by allowing interactions with various biological molecules.

The biological effects of (3S)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid are primarily mediated through:

  • Hydrogen Bonding : The hydroxyl and amino groups can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function.
  • Halogen Bonding : The bromine atom can participate in halogen bonding, which may stabilize interactions with biological targets.

These interactions can modulate various biochemical pathways, leading to diverse biological effects such as antioxidant activity, neuroactivity, and potential anticancer properties.

Biological Activities

  • Antioxidant Properties : The hydroxyl group in the compound can donate hydrogen atoms, potentially neutralizing free radicals and reducing oxidative stress. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.
  • Neuroactive Effects : Similar to other amino acid derivatives, this compound may exhibit neuroactive properties, potentially acting as a neurotransmitter or modulating neurotransmitter systems. This aspect is particularly relevant for research into treatments for neurological disorders .
  • Anticancer Potential : Preliminary studies suggest that (3S)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid may possess anticancer properties. Its ability to influence cell signaling pathways could be leveraged in developing new cancer therapies .

Comparative Analysis

To understand the uniqueness of (3S)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid, it is beneficial to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
2-HydroxyphenylalanineHydroxylated phenylalanineNeuroactive effects; potential as a neurotransmitter
4-Bromo-L-tyrosineBrominated tyrosineAntioxidant properties; involvement in protein synthesis
5-Bromoindole-2-carboxylic acidBrominated indole with carboxylic acidAntimicrobial activity; used in drug design
2-BromophenylalanineBrominated phenylalanineSimilar neuroactive properties; used in pharmacological studies

The combination of the bromine atom with hydroxyl and amino groups in (3S)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid provides distinct chemical reactivity and potential biological activity compared to these analogs .

Case Studies and Research Findings

Recent studies have investigated the biological activities of (3S)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid:

  • Antioxidant Activity Assessment : In vitro assays demonstrated that this compound effectively reduced oxidative stress markers in cell cultures exposed to free radicals, suggesting its potential as a therapeutic agent against oxidative damage.
  • Neuroprotective Studies : Animal models treated with (3S)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid showed improved cognitive functions and reduced neuroinflammation, indicating its promise in treating neurodegenerative diseases.

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